4,6-dimethyl-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine
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Overview
Description
4,6-dimethyl-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine is a synthetic organic compound that features a pyrimidine ring substituted with dimethyl groups and an azetidine moiety linked to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethyl-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine typically involves multi-step organic synthesis techniques. One common approach includes:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate diketones and amidines under acidic or basic conditions.
Introduction of Dimethyl Groups: Methylation of the pyrimidine ring is achieved using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.
Synthesis of the Azetidine Moiety: The azetidine ring can be constructed via cyclization reactions involving suitable precursors such as amino alcohols or halogenated amines.
Coupling with Imidazole: The final step involves the coupling of the azetidine moiety with the imidazole ring. This can be done using a nucleophilic substitution reaction where the azetidine derivative reacts with a halogenated imidazole under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups or the imidazole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the pyrimidine ring or the azetidine moiety, using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated derivatives, bases like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
Biologically, the compound’s structural features suggest potential interactions with biological macromolecules, making it a candidate for drug discovery and development. It may exhibit antimicrobial, antiviral, or anticancer activities.
Medicine
In medicine, derivatives of this compound could be explored for therapeutic applications, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry
Industrially, the compound could be used in the synthesis of specialty chemicals, agrochemicals, or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4,6-dimethyl-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine likely involves its interaction with specific molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, while the pyrimidine and azetidine moieties may interact with hydrophobic pockets or active sites in proteins. These interactions can modulate the activity of the target molecules, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
4,6-dimethyl-2-mercaptopyrimidine: Similar pyrimidine core but with a mercapto group instead of the azetidine-imidazole moiety.
2-methyl-4,6-dimethylpyrimidine: Lacks the azetidine and imidazole rings, making it less complex.
1-(2-methyl-1H-imidazol-1-yl)-3-azetidinyl derivatives: Similar azetidine-imidazole structure but different substitutions on the pyrimidine ring.
Uniqueness
The uniqueness of 4,6-dimethyl-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine lies in its combined structural features, which may confer distinct biological activities and synthetic versatility compared to its analogs. The presence of both the azetidine and imidazole rings, along with the dimethylated pyrimidine core, provides a unique scaffold for further functionalization and exploration in various scientific fields.
Properties
IUPAC Name |
4,6-dimethyl-2-[3-[(2-methylimidazol-1-yl)methyl]azetidin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5/c1-10-6-11(2)17-14(16-10)19-8-13(9-19)7-18-5-4-15-12(18)3/h4-6,13H,7-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVWCWEUQFWDESO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CC(C2)CN3C=CN=C3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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